molecular formula C9H9NO3 B1314215 6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 5023-12-1

6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1314215
CAS No.: 5023-12-1
M. Wt: 179.17 g/mol
InChI Key: YWGRZAGXNFIQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound 6-methoxy-2H-1,4-benzoxazin-3(4H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS Number: 5023-12-1) is a heterocyclic compound with a molecular formula of C9_9H9_9NO3_3 and a molecular weight of approximately 179.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The following table summarizes key chemical properties of this compound:

PropertyValue
Molecular FormulaC9_9H9_9NO3_3
Molecular Weight179.17 g/mol
Melting Point162-164 °C
Boiling Point355.5 °C
Density1.245 g/cm³
Flash Point168.8 °C

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it was observed to affect breast cancer cells by disrupting their growth mechanisms. The inhibition of specific enzymes involved in cancer cell proliferation suggests its potential as an anticancer agent .

Enzyme Inhibition

The compound has been characterized as an inhibitor of certain enzymes critical to cellular functions. Notably, it has shown inhibitory effects on human leukocyte elastase, which is implicated in tissue degeneration and inflammatory responses . This mechanism positions it as a candidate for therapeutic applications in diseases characterized by excessive tissue degradation.

Platelet Aggregation Inhibition

A study highlighted the compound's ability to inhibit ADP-induced platelet aggregation, with IC50_{50} values ranging from 10.14 to 18.83 μmol/L. While this activity is less potent than established drugs like ticlopidine and aspirin, it demonstrates the compound's potential in managing thrombotic conditions .

The biological effects of this compound are attributed to several mechanisms:

  • Enzyme Binding : The compound binds to the active sites of specific enzymes, inhibiting their activity and altering cellular pathways.
  • Cell Cycle Disruption : By interfering with the signaling pathways that regulate cell proliferation, it can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Its ability to inhibit elastase suggests a role in reducing inflammation and associated tissue damage.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Anticancer Activity : A synthetic pathway was developed to create derivatives of this compound, which were subsequently evaluated for their anticancer properties. Results indicated that certain derivatives exhibited enhanced potency against various cancer cell lines .
  • Platelet Aggregation Study : Research focused on the inhibitory effects on platelet aggregation revealed promising results that could lead to further exploration in cardiovascular therapies .

Scientific Research Applications

Antiplatelet Activity

Research has demonstrated that derivatives of 6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant antiplatelet activity. In a study evaluating the inhibitory effects on ADP-induced platelet aggregation, certain derivatives showed IC50 values ranging from 10.14 to 18.83 μmol/L, indicating their potential as therapeutic agents for cardiovascular diseases .

Antifungal Properties

In another study focusing on biological assays against fungal strains, compounds derived from this oxazine exhibited activity against Candida albicans. This suggests potential applications in antifungal therapies .

Case Studies

  • Antiplatelet Study : A series of synthesized compounds based on this compound were tested for their ability to inhibit platelet aggregation. The most potent compound showed an IC50 value of 10.14 μmol/L, which was less potent than standard drugs like ticlopidine and aspirin but still promising for further development .
  • Antifungal Research : Five novel derivatives were synthesized and tested against Candida albicans. The results indicated that these compounds could serve as effective antifungal agents, warranting further exploration in clinical settings .

Potential Therapeutic Uses

The unique structure of this compound positions it as a candidate for various therapeutic applications:

  • Cardiovascular Diseases : Due to its antiplatelet properties, it may be developed into a treatment option for patients at risk of thrombotic events.
  • Fungal Infections : Its efficacy against fungal pathogens suggests potential use in antifungal medications.

Q & A

Q. Basic: What are the common synthetic routes for 6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one?

Methodological Answer:
The synthesis typically involves:

  • Condensation reactions : Reacting substituted phenols or aminophenols with chloroacetyl chloride in polar solvents (e.g., DMF or pyridine) under basic conditions (K₂CO₃ or NaHCO₃). For example, nitro or halogen substituents are introduced via electrophilic aromatic substitution prior to cyclization .
  • Cyclization : Ring closure is achieved using catalysts like 18-crown-6 to enhance reactivity, followed by purification via recrystallization (ethanol or ethyl acetate/hexane mixtures) .
  • Functionalization : Post-synthetic modifications (e.g., reduction of nitro groups to amines using Pd/C/H₂) enable diversification .
    Key Tools : Thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) for reaction monitoring .

Q. Basic: How is the structure of this compound confirmed?

Methodological Answer:
Structural confirmation relies on:

  • 1H/13C NMR : Characteristic shifts for the methoxy group (~δ 3.8–4.0 ppm) and carbonyl resonance (~δ 165–170 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 179 for C₉H₉NO₃) and fragmentation patterns validate the molecular formula .
  • X-ray Crystallography : Resolves conformational details (e.g., screw-boat ring conformation) and hydrogen-bonding networks .

Q. Advanced: How to resolve contradictions in spectroscopic data for methoxy-substituted benzoxazinones?

Methodological Answer:
Contradictions may arise from:

  • Tautomerism : Use variable-temperature NMR to assess equilibrium between keto-enol forms .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
  • Crystallographic Validation : Cross-reference NMR/IR data with X-ray structures to confirm substituent positions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometries .

Q. Advanced: What strategies optimize regioselectivity in synthesizing substituted benzoxazinones?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing Groups : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to para positions. Halogens (Br, Cl) act as ortho/para directors .
  • Catalysis : Copper(I) catalysts enable one-pot regioselective cycloadditions (e.g., forming isoxazole hybrids) .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during nitro or acyl group introductions .

Q. Advanced: How does the methoxy group influence biological activity compared to other substituents?

Methodological Answer:

  • Electron-Donating Effects : Methoxy enhances resonance stabilization, affecting binding to targets like TRPV receptors. Compare IC₅₀ values against halogenated (e.g., 6-bromo) or amino derivatives .
  • Hydrogen Bonding : Methoxy’s O-methyl group may reduce H-bonding capacity vs. hydroxyl or amino substituents, impacting solubility and target affinity .
  • SAR Studies : Synthesize analogs (e.g., 6-methoxy vs. 6-nitro) and evaluate via in vitro assays (e.g., antifungal or anticancer activity) .

Q. Advanced: What are the challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Purification : Column chromatography becomes impractical at scale; optimize recrystallization solvents (e.g., ethanol/water mixtures) .
  • Exothermic Reactions : Use controlled addition of reagents (e.g., benzoyl chloride) and cooling to prevent runaway reactions .
  • By-Product Management : Monitor for dimerization or over-substitution via in-process HPLC analysis .

Q. Advanced: How to assess purity and stability under different conditions?

Methodological Answer:

  • Purity : HPLC with C18 columns (acetonitrile/water gradient) quantifies impurities (>98% purity threshold) .
  • Stability Studies :
    • pH : Incubate in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy.
    • Thermal Stability : Use DSC/TGA to identify decomposition temperatures .
    • Light Sensitivity : Store under UV/Vis light and track photodegradation by NMR .

Q. Advanced: What computational methods predict reactivity or metabolic pathways?

Methodological Answer:

  • Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Metabolic Pathways : Use in silico tools (e.g., SwissADME) to identify potential Phase I/II metabolism sites (e.g., O-demethylation) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., TRPV1 or fungal enzymes) .

Properties

IUPAC Name

6-methoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGRZAGXNFIQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527480
Record name 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5023-12-1
Record name 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-bromo-N-[2-hydroxy-5-(methyloxy)phenyl]acetamide (3.42 g, 13.1 mmol), was dissolved in 120 mL of anhydrous dimethylformamide under argon. Potassium carbonate was added and suspended in the solution at room temperature. The mixture was warmed to 85° C. and refluxed for one hour before it was determined to be complete by LCMS (two Aquasil C 18, 20×1 mm columns were run in sequence, 4 minutes at 0.1 mL/min, 1-99% CH3CN/H2O with 0.018% trifluoroacetic acid, ES) Rt=1.1 min and m/e 180 [M+1]+. The mixture was allowed to cool to room temperature before it was diluted with 600 mL of ethyl acetate and washed with water (2×150 mL) and brine (2×150 mL). The organic phase was dried over Na2SO4, filtered and concentrated to give 6-(methyloxy)-2H-1,4-benzoxazin-3(4H)-one (2.08 g, 11.6 mmol, 88%) as a brown amorphous solid. MS (ES) m/e 180 [M+H]+.
Name
2-bromo-N-[2-hydroxy-5-(methyloxy)phenyl]acetamide
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.